(Rac)-Germacrene D
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Overview
Description
(Rac)-Germacrene D is a monocyclic sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in various plants, including Pseudotsuga japonica and many species within the Bursera genus . This compound is known for its structural variability and insecticidal activity, making it a valuable compound in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Rac)-Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FPP) by germacrene D synthase . This process involves the cyclization of FPP to form the germacrene D structure. The reaction conditions typically include the presence of specific enzymes and optimal pH and temperature settings to facilitate the conversion.
Industrial Production Methods: Industrial production of germacrene D has been achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae . By integrating genes encoding germacrene D synthase into the yeast genome and optimizing the metabolic pathways, high yields of germacrene D can be produced. For example, engineered yeast strains have achieved titers of up to 7.9 g/L in fed-batch fermentation .
Chemical Reactions Analysis
Types of Reactions: (Rac)-Germacrene D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives and products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize germacrene D, leading to the formation of epoxides or alcohols.
Reduction: Reducing agents like lithium aluminum hydride can reduce germacrene D to form different hydrogenated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the germacrene D structure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of germacrene D, which can have different biological activities and applications .
Scientific Research Applications
(Rac)-Germacrene D has a wide range of scientific research applications:
Mechanism of Action
(Rac)-Germacrene D is part of a larger family of sesquiterpenes, which includes compounds like cadinene, amorphene, and germacrene A . Compared to these similar compounds, germacrene D is unique due to its specific structural configuration and its wide range of biological activities. For example, while cadinene is known for its antimicrobial properties, germacrene D is particularly noted for its insecticidal activity and its role as a precursor for other valuable sesquiterpenes .
Comparison with Similar Compounds
- Cadinene
- Amorpha-4,11-diene
- Germacrene A
- Eudesma-4,7(11)-dien-8-one
(Rac)-Germacrene D stands out due to its versatility and the breadth of its applications across different fields.
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
InChI Key |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Synonyms |
germacrene D germacrene D, (S-(E,E))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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